molecular formula C17H16N2O5 B1393374 Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate CAS No. 1203499-28-8

Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate

Cat. No. B1393374
CAS RN: 1203499-28-8
M. Wt: 328.32 g/mol
InChI Key: VCMOVOZPHNAFDV-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry:

  • This compound is used in the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives via regioselective thionation and nucleophilic substitutions reactions. These compounds are significant in medicinal chemistry due to their potential biological activities (El Bouakher et al., 2013).

Synthesis of Functionalized Heterocyclic Compounds

2. The compound has been used in the synthesis of highly functionalized pyrido[2,3-b]indoles, starting from readily available precursors. This synthesis is important for creating complex organic molecules with potential pharmaceutical applications (Forbes et al., 1992).

Applications in Organic Chemistry and Synthesis

3. In a study focusing on the thermolysis of 1-(methylideneamino)-1H-pyrrole-2,3-diones, researchers found that the compound can be used to synthesize pyrazolooxazines by [4 + 2]-cycloaddition of azomethine imines to alkenes, demonstrating its utility in organic synthesis (Zhulanov et al., 2017).

Development of Novel Heterocyclic Systems

4. The compound is used in the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, a novel tricyclic system based on pyrrolo[2,3-d]pyrimidine. This indicates its role in the development of new heterocyclic systems with potential applications in pharmaceuticals (Muzychka et al., 2019).

Antibacterial Activities

5. A study explored the synthesis and antibacterial evaluation of pyridobenzothiazine acid derivatives, which include the compound . These compounds showed potent antibacterial activities against Gram-positive and Gram-negative pathogens, highlighting its significance in the development of new antibacterial agents (Cecchetti et al., 1987).

properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]-2-oxopyrido[2,3-b][1,4]oxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-12-5-3-11(4-6-12)9-19-14-8-7-13(17(21)23-2)18-16(14)24-10-15(19)20/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMOVOZPHNAFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674146
Record name Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate

CAS RN

1203499-28-8
Record name Methyl 1-[(4-methoxyphenyl)methyl]-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate

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